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Compound of Interest

Compound Name:
5-Bromo-1-ethyl-1,3-dihydro-2h-

indol-2-one

CAS No.: 41192-37-4

Cat. No.: B3328052

Get Quote

The indolin-2-one core is a prominent heterocyclic scaffold that has garnered significant

attention in the field of medicinal chemistry. Its rigid, bicyclic structure provides a versatile

template for the development of a wide array of biologically active molecules. The strategic

placement of substituents on this core allows for the fine-tuning of pharmacological properties,

making it a "privileged structure" in drug discovery. Among the various substituted indolin-2-

ones, the 5-bromo-substituted variant serves as a crucial building block, offering a reactive

handle for further chemical modifications and often enhancing the potency of the final

compounds. The addition of an ethyl group at the N-1 position, yielding 1-ethyl-5-bromoindolin-

2-one, further modulates the molecule's lipophilicity and steric profile, influencing its interaction

with biological targets. This guide provides a comprehensive overview of the synthesis and

applications of the 1-ethyl-5-bromoindolin-2-one scaffold, with a primary focus on its role in the

development of novel anticancer and analgesic agents.

Synthesis of the 1-Ethyl-5-bromoindolin-2-one Core
The synthesis of 1-ethyl-5-bromoindolin-2-one can be achieved through a straightforward N-

alkylation of the parent 5-bromoindolin-2-one. A general and reliable protocol for this
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transformation is outlined below. The starting material, 5-bromoindolin-2-one, is commercially

available.

Experimental Protocol: Synthesis of 1-Ethyl-5-
bromoindolin-2-one

Reaction Setup: To a solution of 5-bromoindolin-2-one (1 equivalent) in a polar aprotic

solvent such as dimethylformamide (DMF), add a suitable base. Sodium hydride (NaH) or

potassium carbonate (K2CO3) are commonly used (1.2-1.5 equivalents).

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes to allow for

the deprotonation of the indole nitrogen. Subsequently, add ethyl iodide or ethyl bromide (1.1

equivalents) dropwise to the reaction mixture.

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated

temperatures (40-50 °C) for several hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction is quenched with water and the

product is extracted with an organic solvent such as ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to afford the pure 1-ethyl-5-bromoindolin-2-one.

5-Bromoindolin-2-one 1-Ethyl-5-bromoindolin-2-oneN-Alkylation
Ethyl iodide,

NaH or K2CO3, DMF
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Caption: General synthetic scheme for 1-ethyl-5-bromoindolin-2-one.

Applications in the Development of Anticancer
Agents
The 1-ethyl-5-bromoindolin-2-one scaffold is a cornerstone in the design of potent anticancer

agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in
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cell signaling pathways, and their aberrant activity is a hallmark of many cancers.

VEGFR-2 Inhibition for Anti-Angiogenesis Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the process of new blood vessel formation, which is essential for tumor growth and metastasis.

The indolin-2-one scaffold has been successfully employed to develop inhibitors of VEGFR-2.

While many published examples utilize an N-benzyl group, the underlying principles of

structure-activity relationships (SAR) are applicable to N-ethyl analogs.

Derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and shown to exhibit

potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines.[1][2][3]

These compounds are often designed to mimic the binding mode of known kinase inhibitors.

For instance, a hydrazonoindolin-2-one scaffold can be further functionalized with moieties like

4-arylthiazole.[1][2][3]

These compounds typically act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.

By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream

signaling molecules, thereby inhibiting the pro-angiogenic cascade. This leads to a reduction in

tumor vascularization, starving the tumor of essential nutrients and oxygen. Furthermore, some

derivatives have been shown to induce apoptosis (programmed cell death) by modulating the

levels of apoptotic markers such as caspases, Bax, and Bcl-2.[1][2]
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Caption: Inhibition of the VEGFR-2 signaling pathway by an indolin-2-one derivative.
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Broad-Spectrum Antitumor Activity
The versatility of the 5-bromoindolin-2-one core is further demonstrated by its incorporation into

multi-targeted kinase inhibitors and other antitumor agents. For example, derivatives of 5-

bromo-7-azaindolin-2-one have been synthesized and shown to be more potent than the FDA-

approved drug Sunitinib against several cancer cell lines, including HepG2 (liver cancer), A549

(lung cancer), and Skov-3 (ovarian cancer).[4][5]

The following table summarizes the in vitro anticancer activity (IC50 values) of representative

1-benzyl-5-bromoindolin-2-one derivatives against human cancer cell lines.

Compound Target Cell Line IC50 (µM) Reference

Derivative 7c MCF-7 (Breast) 7.17 ± 0.94 [1][2][3]

Derivative 7d MCF-7 (Breast) 2.93 ± 0.47 [1][2][3]

Derivative 7d A-549 (Lung) 9.57 ± 0.62 [2]

Derivative 12c A-549 (Lung) 12.20 ± 1.54 [2]

Applications in the Development of Analgesic
Agents
Beyond oncology, the 5-bromoindole scaffold has shown promise in the development of novel

analgesics. A series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole

derivatives were synthesized, and their analgesic activity was evaluated.[6]

Potent Analgesic Activity
Among the synthesized compounds, (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-

yl)methyl]-1H-indole (a compound closely related to the core topic) emerged as a particularly

potent analgesic agent.[6] In preclinical studies using the tail immersion technique in mice, this

compound was found to be equipotent to the standard non-steroidal anti-inflammatory drug

(NSAID), diclofenac sodium.[6]

While the exact mechanism was not fully elucidated in the cited study, it is postulated that these

compounds may exert their analgesic effects through the inhibition of cyclooxygenase (COX)
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enzymes, similar to NSAIDs. The indole scaffold is a known pharmacophore in several COX

inhibitors.

Conclusion and Future Perspectives
The 1-ethyl-5-bromoindolin-2-one core and its related structures represent a highly valuable

scaffold in modern drug discovery. Its synthetic tractability and the ability to modulate its

properties through substitution have led to the development of potent inhibitors of key biological

targets. The demonstrated success in generating promising anticancer and analgesic

candidates underscores the therapeutic potential of this chemical class.

Future research in this area will likely focus on:

Expansion of the Target Space: Exploring the activity of 1-ethyl-5-bromoindolin-2-one

derivatives against other kinase families and different classes of therapeutic targets.

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to

design next-generation inhibitors with improved potency and selectivity.

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead

compounds to enhance their oral bioavailability, metabolic stability, and overall drug-like

properties.

In conclusion, the 1-ethyl-5-bromoindolin-2-one scaffold is a powerful tool in the arsenal of

medicinal chemists, and its continued exploration is expected to yield novel and effective

therapeutic agents for a range of human diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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